molecular formula C12H13NO2 B12286371 Methyl 6-Methylindole-3-acetate

Methyl 6-Methylindole-3-acetate

Cat. No.: B12286371
M. Wt: 203.24 g/mol
InChI Key: QQKKAJLJPXGMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Methylindole-3-acetate is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Methylindole-3-acetate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methylindole-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Methyl 6-Methylindole-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Methylindole-3-acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 6-Methylindole-3-acetate (Me6MIA) is a compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in pharmacology and plant biology. This article provides a comprehensive overview of the biological activity of Me6MIA, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in growth and development. The chemical formula for Me6MIA is C11H13NO2C_{11}H_{13}NO_2, and it features an indole ring structure that is characteristic of many biologically active compounds.

  • Aryl Hydrocarbon Receptor (AhR) Modulation :
    • Me6MIA has been identified as a ligand for the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and endogenous metabolites. Studies have shown that methylindoles can act as both agonists and antagonists of AhR, influencing gene expression related to xenobiotic metabolism and cellular stress responses .
  • Induction of Cytochrome P450 Enzymes :
    • The activation of AhR by Me6MIA leads to the induction of cytochrome P450 enzymes, such as CYP1A1. This induction is significant for the metabolism of various substrates, including drugs and environmental pollutants .
  • Impact on Gut Microbiota :
    • Research indicates that Me6MIA can be produced by gut microbiota from tryptophan metabolism. Its levels are associated with gut health, influencing conditions such as inflammatory bowel disease by modulating gut microbial diversity .

Antineoplastic Properties

Me6MIA has been studied for its potential antineoplastic (anti-cancer) properties. As an analogue of IAA, it may influence cell proliferation and differentiation pathways that are critical in cancer biology. Its ability to modulate AhR activity suggests a mechanism through which it could affect tumor growth and response to chemotherapy .

Effects on Plant Growth

As a methyl ester derivative of IAA, Me6MIA exhibits auxin-like activity in plants. It has been shown to influence root growth and development, similar to other auxins. For instance, studies involving Arabidopsis thaliana have demonstrated that Me6MIA can affect root sensitivity and growth patterns through interactions with auxin signaling pathways .

Case Studies

  • Gut-Brain Axis Research :
    • A study highlighted the role of microbial metabolites, including indole derivatives like Me6MIA, in stress-related gut-brain communication pathways. Elevated levels of indole-3-acetate were correlated with psychological stress and gut dysfunction, suggesting therapeutic avenues for managing stress-related disorders through modulation of gut microbiota .
  • Plant Growth Regulation :
    • Experiments conducted on Arabidopsis showed that treatment with Me6MIA resulted in altered root morphology compared to control plants. This indicates its potential utility in agricultural applications as a growth regulator .

Data Tables

Biological Activity Mechanism Reference
AhR AgonistInduces CYP1A1
Antineoplastic ActivityModulates cell proliferation
Auxin-like EffectsInfluences root growth
Gut Health ModulationAffects gut microbiota composition

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-(6-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15-2)7-13-11(10)5-8/h3-5,7,13H,6H2,1-2H3

InChI Key

QQKKAJLJPXGMDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.